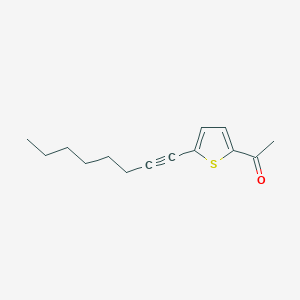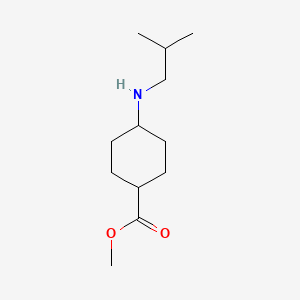
1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- is an organic compound with the molecular formula C14H18OS It is a derivative of ethanone, featuring a thienyl group substituted with an octynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- typically involves the reaction of 2-thienyl ethanone with 1-octyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the coupling of the thienyl and octynyl groups. The reaction conditions include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalyst: Palladium or copper catalysts are used to promote the coupling reaction.
Industrial Production Methods
Industrial production of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-thienyl)-: A simpler derivative with a thienyl group but without the octynyl chain.
Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-: Another derivative with different substituents on the thienyl ring.
Uniqueness
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- is unique due to the presence of the octynyl chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
662138-55-8 |
|---|---|
Formule moléculaire |
C14H18OS |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
1-(5-oct-1-ynylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H18OS/c1-3-4-5-6-7-8-9-13-10-11-14(16-13)12(2)15/h10-11H,3-7H2,1-2H3 |
Clé InChI |
OSIFEBCQKKXSIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1=CC=C(S1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)

![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)

![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)


![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)




